5-Ethyl-isoxazole-4-carboxylic acid
Overview
Description
5-Ethyl-isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . These activities suggest that isoxazole compounds may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins involved in cellular signaling pathways.
Mode of Action
For example, some isoxazole compounds act as inhibitors, blocking the activity of their target proteins . Others may act as agonists or antagonists, modulating the activity of receptors . The specific interactions between 5-Ethyl-isoxazole-4-carboxylic acid and its targets would likely depend on the chemical structure of the compound and the nature of the target protein.
Biochemical Pathways
Given the broad range of biological activities exhibited by isoxazole derivatives, it is likely that these compounds could influence multiple biochemical pathways . For instance, they might affect pathways involved in inflammation, cancer progression, or microbial growth .
Result of Action
Based on the known biological activities of isoxazole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular levels . For example, it might inhibit the activity of certain enzymes, modulate the signaling of cellular receptors, or interfere with the growth and proliferation of cells .
Biochemical Analysis
Biochemical Properties
Isoxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some isoxazole derivatives have been found to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression .
Cellular Effects
Isoxazole derivatives have been reported to exhibit cytotoxic effects on leukemia HL-60 cells
Molecular Mechanism
Isoxazole derivatives are known to undergo (3 + 2) cycloaddition reactions . This reaction involves the formation of a five-membered ring, which is a key feature of isoxazole compounds .
Metabolic Pathways
Isoxazole derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-isoxazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions are typically carried out under mild conditions and can be catalyzed by metal catalysts such as copper (I) or ruthenium (II) .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly synthetic strategies to minimize waste and reduce costs. Metal-free synthetic routes have been developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce carboxylic acids, while reduction reactions can yield alcohols or amines .
Scientific Research Applications
5-Ethyl-isoxazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Ethyl-isoxazole-4-carboxylic acid include other isoxazole derivatives such as:
- 5-Methyl-isoxazole-4-carboxylic acid
- 3-Phenyl-isoxazole-4-carboxylic acid
- 5-Chloro-isoxazole-4-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 5-position can affect the compound’s interaction with molecular targets and its overall stability .
Biological Activity
5-Ethyl-isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound features a five-membered isoxazole ring, which includes three carbon atoms, one nitrogen atom, and one oxygen atom. The compound has the molecular formula and a molecular weight of approximately 141.13 g/mol. Its structure contributes to its reactivity and biological properties, making it a subject of interest for pharmaceutical applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial effects against various bacterial strains. It is particularly effective against Gram-positive bacteria, which are often resistant to conventional antibiotics .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies using sulforhodamine B assays revealed significant cytotoxic effects against several cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon) cells. IC50 values ranged from 2.3 µM to 35.2 µM, indicating selective toxicity towards cancer cells .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
Cell Line | IC50 (µM) | Comparison to Controls |
---|---|---|
Huh7 | 2.3 | Higher than normal cells |
MCF7 | 14.1 | Similar to doxorubicin |
HCT116 | 18.4 | Lower than sorafenib |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to enzymes involved in critical biochemical pathways. This interaction can modulate enzyme activity and disrupt cellular processes essential for cancer cell survival .
- Cell Cycle Arrest : Studies suggest that treatment with this compound can induce cell cycle arrest in the G0/G1 phase, leading to decreased levels of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle progression .
Case Studies
- Anticancer Studies : A study focusing on the anticancer potential of various isoxazole derivatives found that this compound exhibited selective toxicity towards liver cancer cells while sparing normal epithelial cells. This selectivity was confirmed through comparative IC50 values against normal cell lines .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant bacterial infections .
Applications
The unique properties of this compound make it suitable for various applications:
Properties
IUPAC Name |
5-ethyl-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-5-4(6(8)9)3-7-10-5/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUUMRJFLRVBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564025 | |
Record name | 5-Ethyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134541-03-0 | |
Record name | 5-Ethyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethyl-4-isoxazolecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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